![molecular formula C30H48O2 B1162528 30-Oxolupeol CAS No. 64181-07-3](/img/structure/B1162528.png)
30-Oxolupeol
Overview
Description
Molecular Structure Analysis
The molecular formula of 30-Oxolupeol is C30H48O2 . It has a molecular weight of 440.7 g/mol . The IUPAC name for 30-Oxolupeol is 2-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]prop-2-enal .Physical And Chemical Properties Analysis
30-Oxolupeol has a molecular weight of 440.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .Scientific Research Applications
Anti-Cancer Effects
30-Oxolupeol, as a natural triterpenoid, has been shown to have potentially antiproliferative activity . It has been found to have potent antiproliferative activity against lung cancer cell lines such as NCI-H2087, HOP-62, NCI-H520, HCC-44, HARA, EPLC-272H, NCI-H3122, COR-L105 and Calu-6 .
Inhibition of Tumor Growth
In vivo studies have shown that 30-Oxolupeol can effectively inhibit lung cancer HCC-44 xenograft tumor growth in nude mice .
Interaction with Tubulin
Docking analysis found that 30-Oxolupeol forms hydrogen bonds with residues of tubulin . It was also found to inhibit tubulin polymerization in vitro with an IC50 value of 2.76 µM .
Targeting the Colchicine Binding Site
Immunofluorescence staining and EBI competition assay suggest that 30-Oxolupeol may interact with tubulin by targeting the colchicine binding site . Thus, 30-Oxolupeol might be a novel colchicine binding site inhibitor with the potential to treat lung cancer .
Mechanism of Action
Target of Action
It is known that 30-oxolupeol is a natural product of ilex, aquifoliaceae
Mode of Action
It is related to glochidiol, another natural triterpenoid, which has been found to exert its anti-cancer effects by targeting the colchicine binding site of tubulin
Biochemical Pathways
It is known that glochidiol, a related compound, inhibits tubulin polymerization
Result of Action
It is known that glochidiol, a related compound, has potent antiproliferative activity against various lung cancer cell lines
Action Environment
It is known that environmental factors can significantly influence the action of various compounds
properties
IUPAC Name |
2-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h18,20-25,32H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMCEZDZZBPAQ-QGTGJCAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)C=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
30-Oxolupeol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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